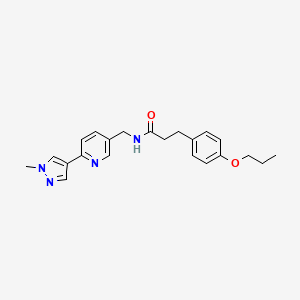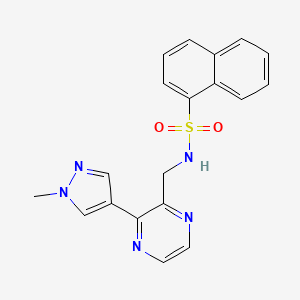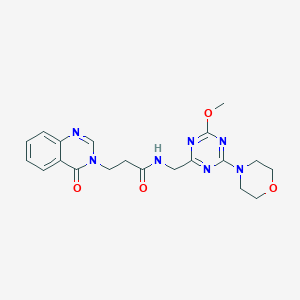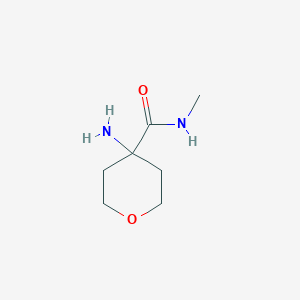![molecular formula C11H9F3N2OS B2419597 4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine CAS No. 1428371-52-1](/img/structure/B2419597.png)
4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine, also known as TFM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TFM is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. It has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various applications.
Scientific Research Applications
Inhibitors of Phosphoinositide 3-Kinase
4-(1,3-Thiazol-2-yl)morpholine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, demonstrating utility in xenograft models of tumor growth (Alexander et al., 2008).
Key Precursor for DNA-PK Inhibitors
The synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a crucial precursor for DNA-dependent protein kinase (DNA-PK) inhibitors, involves derivatives of morpholine. The synthesis demonstrates the compound's significance in the development of these inhibitors (Aristegui et al., 2006).
Potentiation of Ionizing Radiation-Induced Cytotoxicity
Investigations into analogues of dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one (NU7441) as DNA-PK inhibitors reveal potentiation of ionizing radiation-induced cytotoxicity. These findings highlight the role of morpholine derivatives in enhancing cancer treatment efficacy (Cano et al., 2010).
Antimicrobial Activities
Morpholine derivatives, such as 3-Fluoro-4-(morpholin-4-yl)aniline, show significant antimicrobial activities, particularly against tuberculosis. This demonstrates the compound's potential in addressing infectious diseases (Başoğlu et al., 2012).
QSAR Analysis for Antioxidants
QSAR analysis of morpholine derivatives reveals critical insights into the molecular structure and its correlation with antioxidant activity. This research aids in the theoretical basis for designing new antioxidants (Drapak et al., 2019).
Synthesis and Evaluation of Antimicrobial Agents
The synthesis of novel morpholine derivatives containing an azole nucleus showcases their effectiveness as antimicrobial agents, contributing to the development of new treatments for microbial infections (Sahin et al., 2012).
Mechanism of Action
Target of Action
A similar compound, 2-(3-((4,5,7-trifluorobenzo[d]thiazol-2-yl)methyl)-1h-pyrrolo[2,3-b]pyridin-1-yl)acetic acid, is known to target aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, and its inhibition can help manage complications of diabetes.
Mode of Action
Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit diverse biological activities, suggesting that they can induce various molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been reported to influence cell function in a variety of ways . They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-(4,5,6-trifluoro-1,3-benzothiazol-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2OS/c12-6-5-7-10(9(14)8(6)13)15-11(18-7)16-1-3-17-4-2-16/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDYCONMCOQXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(C(=C3F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-decyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2419517.png)

![1-[(2-Chlorophenyl)methyl]-2-(4-methoxyphenyl)benzimidazole](/img/structure/B2419519.png)
![[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B2419520.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2419527.png)

![2-benzamido-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2419529.png)

![Methyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2419532.png)
![2-(4-Fluorophenyl)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2419534.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2419535.png)

